molecular formula C18H22N4O2 B8776819 1-Methyl-5-(2-propoxy-phenyl)-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 139756-23-3

1-Methyl-5-(2-propoxy-phenyl)-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No. B8776819
CAS RN: 139756-23-3
M. Wt: 326.4 g/mol
InChI Key: HENRNIWWYFTGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-Methyl-5-(2-propoxy-phenyl)-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one” is a pyrazolopyrimidine . It is an odorless white crystalline powder .


Synthesis Analysis

The synthesis of this compound involves several steps . It starts with the reaction of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide with hydrogen chloride in a solvent such as isopropanol. This is followed by a reaction with 2-ethoxybenzoic acid in the presence of phosphorous oxychloride and dimethylformamide. The compound then undergoes cyclisation with anhydrous 2-ethoxyethanol in the presence of sodium hydroxide and tetrabutylammonium bromide. Finally, the compound is reacted in anhydrous conditions with 4-methylpiperazin-1-sulfamoyl chloride hydrochloride in the presence of anhydrous aluminium chloride .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a pyrazolopyrimidine core, which is a fused pyrazole and pyrimidine ring . The compound also contains a propoxyphenyl group and a propyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, cyclization, and methylation . These reactions lead to the formation of the pyrazolopyrimidine core and the attachment of the propoxyphenyl and propyl groups .


Physical And Chemical Properties Analysis

This compound is an odorless white crystalline powder . It is poorly soluble in ethanol and insoluble in diethyl ether and water .

Future Directions

The future directions for this compound could involve further studies to fully understand its mechanism of action and potential therapeutic uses. Additionally, more research could be done to improve the synthesis process and to better understand its safety profile .

properties

IUPAC Name

1-methyl-5-(2-propoxyphenyl)-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-4-8-13-15-16(22(3)21-13)18(23)20-17(19-15)12-9-6-7-10-14(12)24-11-5-2/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENRNIWWYFTGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=CC=CC=C3OCCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611625
Record name 1-Methyl-5-(2-propoxyphenyl)-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139756-23-3
Record name 1-Methyl-5-(2-propoxyphenyl)-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Methyl-4-(2-n-propoxybenzamido)-3-n-propylpyrazole-5-carboxamide (0.34 g, 0.99 mmol) was added to a stirred mixture of 30% hydrogen peroxide solution (1.0 ml), potassium carbonate (0.54 g, 3.92 mmol), water (10 ml) and ethanol (5 ml). The mixture was heated under reflux for 38 hours and then evaporated under vacuum. The residue was suspended in water (20 ml), then the suspension acidified with 2N hydrochloric acid and extracted with dichloromethane (3×20 ml). The extracts were combined, dried (Na2SO4) and evaporated under vacuum. The resulting residue was chromatographed on silica gel (6 g), using a methanol in dichloromethane elution gradient (0-1% methanol), to give an oil, successive trituration of which with ether gave the required product as a white solid (0.19 g, 59%), m.p. 111°-114° C. Found: C,66.26; H,6.92; N,17.15. C18H22N4O2 requires C,66.23; H,6.80; N,17.17%.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
59%

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